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molecular formula C9H12BrNO B8574424 2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

Cat. No. B8574424
M. Wt: 230.10 g/mol
InChI Key: ZSYKSPYVQYUBFL-UHFFFAOYSA-N
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Patent
US07863300B2

Procedure details

Into a solution of 22.6 g (0.181 mol) of 4-hydroxy benzaldehyde dissolved in 75 mL tertiary butanol, was added 38.5 g (0.278 mol) of potassium carbonate in 10 min. Reaction mixture was refluxed for 1 hr. and 15 g (0.06 mol) of 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol dissolved in 75 mL tertiary butanol was added slowly in one hr. Reaction mixture was refluxed further for 10 hr. and at 25° C. poured into excess of water. Product was extracted with toluene. Subsequent concentration under reduced pressure and purification gave the desired product. Yield of the product was 12.37 g (70%). m.p. 80° C.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH:18]([C:20]1[CH:25]=[CH:24][C:23]([CH2:26][CH3:27])=[CH:22][N:21]=1)[OH:19].O>C(O)(C)(C)C>[CH2:26]([C:23]1[CH:24]=[CH:25][C:20]([CH:18]([OH:19])[CH2:17][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)=[N:21][CH:22]=1)[CH3:27] |f:1.2.3|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
38.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
BrCC(O)C1=NC=C(C=C1)CC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
was added slowly in one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed further for 10 hr
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
Product was extracted with toluene
CONCENTRATION
Type
CONCENTRATION
Details
Subsequent concentration
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C(COC1=CC=C(C=O)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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